molecular formula C11H14ClN3O2 B1597168 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine CAS No. 392710-17-7

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine

Cat. No. B1597168
CAS RN: 392710-17-7
M. Wt: 255.7 g/mol
InChI Key: CNROPYCGZCFWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine (CNP) is an organic compound that has been used in a variety of scientific research applications. CNP is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure. It is a colorless solid that is soluble in water and exhibits a wide range of chemical and physical properties. CNP has been used in a variety of scientific research applications, such as as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis and Characterization

  • Studies have explored the synthesis, characterization, and in vitro metabolism of various compounds, including those related to psychoactive substances, for understanding their chemical properties and biological interactions. For instance, the synthesis and analysis of nitracaine, methoxypiperamide, and mephtetramine have been detailed, providing insights into the structure and potential metabolic pathways of similar compounds (Power et al., 2014).

Biological Activity Prediction

  • The prediction of biological activity for new compounds using computational methods has been highlighted, indicating a pathway to understanding the potential biological interactions and applications of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine. For example, derivatives of 2-methyl-5-nitroimidazole have been synthesized, and their biological activity was predicted using computational programs (Nowak & Szpakiewicz, 2008).

Chemical Reactions and Mechanisms

  • Research into the reactivity of certain chemical groups within molecules, such as studies on the kinetics and mechanism of reactions involving dithiocarbonates and secondary alicyclic amines, may offer insights into the reactivity and potential chemical applications of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine (Castro et al., 2011).

Drug Synthesis Intermediates

  • The compound may serve as an intermediate in the synthesis of medicinal drugs, as indicated by studies on the synthesis of 1-amino-4-methylpiperazine and its application in drug synthesis (Kushakova et al., 2004).

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNROPYCGZCFWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377934
Record name 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine

CAS RN

392710-17-7
Record name 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.